Home > Products > Screening Compounds P146345 > (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
(2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone - 2309605-42-1

(2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Catalog Number: EVT-3151512
CAS Number: 2309605-42-1
Molecular Formula: C20H17F2N3O
Molecular Weight: 353.373
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2,6-Difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic compound belonging to the class of imidazo[1,2-a]pyridine-isoquinoline hybrids. [] While its specific source is not explicitly stated in the provided abstracts, its classification as a hybrid suggests it is a product of organic synthesis. This class of compounds is primarily investigated for its potential anticancer activity. []

(2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

  • Compound Description: This compound is an imidazo[1,2-a]pyridine-isoquinoline hybrid synthesized and evaluated for its anticancer activity. Research indicates it exhibits higher anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines than the reference drug erlotinib. []

(6-Methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(6-methoxypyridin-3-yl)methanone

  • Compound Description: This compound, another imidazo[1,2-a]pyridine-isoquinoline hybrid, was synthesized and studied for its anticancer properties. It exhibits higher activity on both MCF-7 and MDA-MB231 breast cell lines compared to the reference drug. []
  • Relevance: Similar to (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, this compound features a dihydroisoquinoline ring system. Both compounds fall under the larger category of heterocyclic compounds with potential anticancer activity. The difference lies in the substitution pattern. This compound replaces the (2,6-difluorophenyl)methanone with a (6-methoxypyridin-3-yl)methanone and introduces a 2-phenylimidazo[1,2-a]pyridin-3-yl group at the nitrogen atom of the dihydroisoquinoline ring, differentiating it from the main compound. []

(6-Methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone

  • Compound Description: This imidazo[1,2-a]pyridine-isoquinoline hybrid is synthesized and tested for its anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines. Results show higher activity compared to the reference drug, erlotinib. Furthermore, it demonstrates promising potency in inhibiting tyrosine kinase EGFR. []
  • Relevance: Structurally, this compound shares a common dihydroisoquinoline scaffold with (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone. It also belongs to the heterocyclic compound class, specifically imidazo[1,2-a]pyridine-isoquinoline hybrids, known for potential anticancer activity. The key distinction lies in substituting the (2,6-difluorophenyl)methanone with a (pyrimidin-5-yl)methanone and introducing a 2-phenylimidazo[1,2-a]pyridin-3-yl group at the dihydroisoquinoline nitrogen, setting it apart from the main compound. []

6-Methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: As part of a study on imidazo[1,2-a]pyridine-isoquinoline derivatives, this compound was synthesized and evaluated for its anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines. Results indicate superior activity compared to the reference drug, erlotinib. []
  • Relevance: While similar to (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-yl)methanone by possessing a dihydroisoquinoline system, this compound incorporates a 6-methoxy group and a 2-phenylimidazo[1,2-a]pyridin-3-yl substituent. The main difference lies in replacing the (2,6-difluorophenyl)methanone with a phenylsulfonyl group. Both compounds fall within the broader category of nitrogen-containing heterocyclic compounds, specifically imidazo[1,2-a]pyridine-isoquinoline hybrids, studied for their potential anticancer properties. []

6-Methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This imidazo[1,2-a]pyridine-isoquinoline derivative was synthesized and investigated for its anticancer effects on MCF-7 and MDA-MB231 breast cancer cell lines, demonstrating greater potency than the reference drug, erlotinib. Moreover, it shows promising tyrosine kinase EGFR inhibition compared to erlotinib. []
  • Relevance: Although structurally similar to (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone by sharing a dihydroisoquinoline core, this compound features a 6-methoxy substituent and a 2-phenylimidazo[1,2-a]pyridin-3-yl group. The distinguishing feature is the replacement of the (2,6-difluorophenyl)methanone with a tosyl group. Both are categorized as nitrogen-containing heterocyclic compounds, specifically imidazo[1,2-a]pyridine-isoquinoline hybrids, and are researched for their potential as anticancer agents. []

6-Methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Part of a series of imidazo[1,2-a]pyridine-isoquinoline hybrids, this compound was synthesized and studied for its anticancer properties against MCF-7 and MDA-MB231 breast cancer cell lines, revealing higher activity than the reference drug erlotinib. Additionally, it demonstrates significant potential as a tyrosine kinase EGFR inhibitor compared to erlotinib. []

This list highlights the structural diversity within the imidazo[1,2-a]pyridine-isoquinoline hybrid class and underscores the potential of these compounds as anticancer agents, particularly as EGFR inhibitors. []

Overview

The compound (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a difluorophenyl group and a dihydroisoquinoline moiety, which are known for their biological activity. Understanding its synthesis, structure, reactions, and properties is crucial for exploring its potential applications.

Source

This compound can be synthesized through various organic reactions involving starting materials that contain the requisite functional groups. The literature provides insights into its synthesis and biological relevance, highlighting its significance in drug discovery and development.

Classification

The compound belongs to the class of organic compounds known as ketones due to the presence of the carbonyl group (C=O) within its structure. It also contains heterocyclic components (the pyrazole and isoquinoline rings), which are common in many bioactive molecules.

Synthesis Analysis

Methods

The synthesis of (2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. Key methods may include:

  • Condensation Reactions: Combining the difluorophenyl derivative with appropriate pyrazole and isoquinoline precursors through condensation to form the final ketone structure.
  • Cyclization: Utilizing cyclization techniques to form the heterocyclic rings necessary for the isoquinoline structure.
  • Functional Group Modifications: Employing various functionalization strategies to introduce or modify groups on the aromatic rings.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically used to monitor the progress of reactions and confirm product identity.

Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular Formula: C18H18F2N2O
  • Molecular Weight: Approximately 320.34 g/mol
  • Functional Groups: Ketone (C=O), aromatic rings, heterocycles (pyrazole and isoquinoline).
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for ketones and heterocycles:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings can react with electrophiles under suitable conditions.

Technical Details

Understanding these reactions involves examining reaction mechanisms that detail how bonds are formed or broken during transformations, which may include steps such as proton transfers or rearrangements.

Mechanism of Action

Process

The mechanism of action for this compound, particularly in a biological context, may involve interactions with specific biological targets such as enzymes or receptors. The detailed steps typically include:

  1. Binding: The compound binds to a target site due to its structural compatibility.
  2. Conformational Change: Binding induces conformational changes in the target protein.
  3. Biological Response: This interaction leads to a physiological response that may be therapeutic in nature.

Data

Experimental data from biological assays would provide insight into binding affinities and efficacy at target sites.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility in organic solvents varies; polar solvents may dissolve it better due to its functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group.

Relevant analytical data such as melting point, boiling point, and spectral data would further characterize this compound's physical properties.

Applications

Scientific Uses

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting specific diseases.
  • Research Studies: Investigating mechanisms of action in biochemical pathways.

The exploration of this compound's biological activity could lead to significant advancements in therapeutic agents targeting various health conditions.

Properties

CAS Number

2309605-42-1

Product Name

(2,6-difluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

IUPAC Name

(2,6-difluorophenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone

Molecular Formula

C20H17F2N3O

Molecular Weight

353.373

InChI

InChI=1S/C20H17F2N3O/c1-24-10-14(9-23-24)16-12-25(11-13-5-2-3-6-15(13)16)20(26)19-17(21)7-4-8-18(19)22/h2-10,16H,11-12H2,1H3

InChI Key

YXUSXBKUSYOYHW-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=C(C=CC=C4F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.